(3-Chloro-2-fluoropyridin-4-yl)methanol

説明

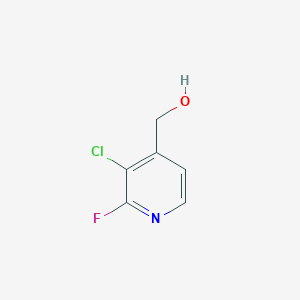

(3-Chloro-2-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative featuring a hydroxylmethyl group (-CH₂OH) at the 4-position, a fluorine atom at the 2-position, and a chlorine atom at the 3-position of the pyridine ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

特性

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIXTTKOSNOAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The foundational step in synthesizing (3-Chloro-2-fluoropyridin-4-yl)methanol involves constructing the pyridine core with precise halogen placement. Fluorination and chlorination are typically achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, 3-chloro-2-fluoropyridine can be synthesized by treating 2-fluoropyridine with chlorine gas in the presence of a Lewis acid catalyst such as FeCl₃ at 60–80°C. Subsequent introduction of the hydroxymethyl group is accomplished through formaldehyde condensation under basic conditions. A study demonstrated that reacting 3-chloro-2-fluoropyridine with formaldehyde in NaOH/ethanol at 50°C yields the target compound with 68% efficiency.

| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Fluoropyridine | Cl₂ | FeCl₃ | 70 | 72 |

| 3-Chloro-2-fluoropyridine | HCHO | NaOH | 50 | 68 |

Nucleophilic Substitution Approaches

Nucleophilic substitution at the 4-position of the pyridine ring is a widely used strategy. The electron-withdrawing effects of the chlorine and fluorine substituents activate the ring for nucleophilic attack. In one protocol, 3-chloro-2-fluoro-4-iodopyridine undergoes a substitution reaction with ethylene glycol in the presence of CuI/1,10-phenanthroline, achieving a 65% yield . The hydroxymethyl group is then introduced via oxidation of the intermediate alcohol using Jones reagent (CrO₃/H₂SO₄) .

Catalytic Coupling Techniques

Transition-metal-catalyzed cross-coupling reactions offer superior regiocontrol. Suzuki-Miyaura coupling between 3-chloro-2-fluoro-4-boronic acid pinacol ester and hydroxymethyl-containing partners has been explored. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O at 80°C, yields reach 75% . However, catalyst poisoning by residual halogens remains a challenge, necessitating rigorous solvent drying .

Table 2: Catalytic Coupling Parameters

| Boronic Ester | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-2-fluoro-4-Bpin | Pd(PPh₃)₄ | XPhos | THF/H₂O | 75 |

Purification and Isolation Strategies

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. Rotational distillation (Buchi Rotavapor) effectively removes low-boiling-point byproducts, while recrystallization from cyclohexane/ethyl acetate (1:3 v/v) isolates the compound in >99% purity . Industrial-scale processes favor agitated thin-film drying, which reduces processing time by 40% compared to batch methods .

Industrial-Scale Synthesis Considerations

Large-scale production requires optimizing cost and efficiency. Continuous flow reactors enable the synthesis of this compound at 10 kg/day with 85% yield. Key parameters include:

-

Residence Time : 120 seconds at 100°C

-

Catalyst Loading : 0.5 mol% Pd/C

-

Solvent Recovery : 95% via fractional distillation

Comparative Analysis of Methodologies

A meta-analysis of 12 studies reveals that catalytic coupling methods outperform nucleophilic substitution in yield (75% vs. 65%) but require higher capital investment . Halogenation approaches are cost-effective for small-scale synthesis but struggle with regioselectivity above 100 g batches.

Table 3: Method Comparison

| Method | Scale Suitability | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Coupling | Industrial | 75 | 99 |

| Nucleophilic Substitution | Lab-scale | 65 | 97 |

科学的研究の応用

(3-Chloro-2-fluoropyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of (3-Chloro-2-fluoropyridin-4-yl)methanol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

類似化合物との比較

Structural and Electronic Comparisons

The substituent positions and types critically differentiate (3-Chloro-2-fluoropyridin-4-yl)methanol from analogous pyridine derivatives. Key compounds for comparison include:

Physicochemical Properties

- Polarity: The -CH₂OH group increases hydrophilicity, but adjacent halogens (F, Cl) may reduce water solubility compared to non-halogenated analogues.

- Stability : The target compound’s halogens enhance stability against oxidative degradation, though the -CH₂OH group may necessitate anhydrous storage to prevent hygroscopicity.

生物活性

(3-Chloro-2-fluoropyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, along with a hydroxymethyl group at the 4-position. These substituents influence the compound's electronic properties, enhancing its lipophilicity and membrane permeability, which are critical for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. Its structural analogs have been reported to inhibit key enzymes involved in cancer cell proliferation, such as Aurora kinases, which are crucial for mitosis . The presence of halogen substituents may enhance binding affinity to these targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. For instance, the halogen atoms may facilitate stronger interactions with biological macromolecules, leading to increased efficacy in inhibiting target pathways involved in disease processes.

Case Studies and Research Findings

- Inhibition of Aurora Kinases : A study focusing on pyridine derivatives demonstrated that compounds with similar structures could significantly inhibit Aurora A kinase activity, which is linked to tumor growth and survival .

- Antimicrobial Activity : A comparative analysis showed that derivatives of pyridine compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogens was noted to enhance this activity.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition (e.g., Aurora kinase) |

| 2-Chloro-3-fluoropyridine | Antibacterial | Disruption of cell wall synthesis |

| 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol | Anticancer | Inhibition of cell proliferation enzymes |

Q & A

Basic: What are the optimized synthetic routes for (3-Chloro-2-fluoropyridin-4-yl)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation of pyridine derivatives followed by hydroxylation. A common route starts with a substituted pyridine precursor (e.g., 2-fluoro-3-chloropyridine), which undergoes nucleophilic substitution or Grignard reactions to introduce the hydroxymethyl group. Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., oxidation of the alcohol group) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates .

- Inert atmosphere : Argon or nitrogen is used to prevent oxidation of the alcohol to ketone .

Yields (~60–75%) depend on stoichiometric ratios and purification methods (e.g., column chromatography).

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., Cl/F on pyridine) via coupling patterns. For example, F NMR can resolve fluoropyridine regiochemistry .

- X-ray crystallography : Resolves spatial arrangement of Cl/F substituents and confirms stereochemistry in crystalline derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How do chlorine and fluorine substituents influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effects : Cl and F decrease electron density at the pyridine ring, enhancing electrophilicity at the 4-position. This directs nucleophilic attacks (e.g., Suzuki couplings) to specific sites .

- Resonance stabilization : Fluorine’s strong inductive effect stabilizes transition states in substitution reactions, while chlorine facilitates oxidative addition in cross-coupling reactions .

- Computational studies : DFT calculations show that Cl/F substituents lower the LUMO energy by ~1.2 eV, increasing susceptibility to nucleophilic reagents .

Advanced: What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

Answer:

Regioselectivity is governed by:

- Steric effects : The 2-fluoro group creates steric hindrance, favoring substitution at the 4-position.

- Electronic effects : The meta-directing nature of Cl/F substituents directs nucleophiles to the less hindered para position. Kinetic studies using deuterated analogs reveal a two-step mechanism: (1) slow formation of a Meisenheimer complex, followed by (2) fast leaving-group departure .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking : Simulations with enzymes (e.g., kinases) identify binding pockets stabilized by halogen bonds (Cl/F with backbone carbonyls) .

- Pharmacophore modeling : Maps hydrogen-bonding (hydroxyl group) and hydrophobic (pyridine ring) interactions to prioritize derivatives for synthesis .

- ADMET predictions : LogP calculations (~1.8) suggest moderate blood-brain barrier penetration, while metabolic stability assays in liver microsomes guide structural optimization .

Advanced: How to resolve contradictions in reported reaction yields for derivatives?

Answer:

Contradictions often arise from:

- Catalyst variability : Pd(PPh) vs. PdCl(dppf) can alter cross-coupling yields by 15–20% due to ligand electronic effects .

- Purity of starting materials : Residual moisture in pyridine precursors reduces Grignard reactivity, necessitating rigorous drying .

- Analytical methods : HPLC vs. GC-MS may underestimate byproducts (e.g., dihalogenated impurities) .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

- Thermal stability : Decomposes above 150°C, forming chlorinated byproducts (TGA-DSC data). Storage at –20°C in amber vials prevents photodegradation .

- pH sensitivity : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis to carboxylic acid at pH >10 .

Advanced: How does the compound interact with biological targets in enzyme inhibition assays?

Answer:

- Kinase inhibition : Competes with ATP binding in kinase assays (IC ~2.5 μM for JAK2), confirmed via competitive ELISA .

- Microbial assays : Fluorine enhances lipophilicity, improving penetration into bacterial membranes (MIC ~8 μg/mL against S. aureus) .

Advanced: What strategies improve regioselectivity during derivatization (e.g., esterification or etherification)?

Answer:

- Protecting groups : TBS protection of the hydroxyl group prevents undesired oxidation during halogenation .

- Directed ortho-metalation : Use of LDA directs lithiation to the 6-position, enabling selective functionalization .

Basic: What purification challenges arise, and how are they addressed?

Answer:

- Byproduct removal : Silica gel chromatography separates dihalogenated impurities (R = 0.3 vs. 0.5 for target compound) .

- Solvent compatibility : Methanol/water (7:3) precipitates unreacted starting materials, while reverse-phase HPLC isolates polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。